2-(azepan-1-yl)-5-methylaniline

Description

Thematic Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. fiveable.me These compounds are of immense significance in organic chemistry due to their widespread presence in natural products and their diverse applications in pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.comopenmedicinalchemistryjournal.com The inclusion of a nitrogen atom in a cyclic framework introduces unique chemical properties, influencing the molecule's electronics, polarity, and reactivity. fiveable.me

The versatility of nitrogen heterocycles stems from their ability to act as both hydrogen bond donors and acceptors, and their capacity to be protonated, which can be crucial for biological activity. nih.gov Many approved drugs contain nitrogen heterocycles, as these structures often serve as "privileged scaffolds" that can effectively interact with biological targets like enzymes and receptors. openmedicinalchemistryjournal.com The structural diversity achievable by modifying these rings allows chemists to fine-tune the pharmacological and physicochemical properties of molecules. numberanalytics.com Heterocycles can be classified as aromatic or aliphatic; the properties of the latter are largely determined by ring strain, while aromatic heterocycles have distinct reactivity due to the heteroatom's influence on the ring's electron distribution. openmedicinalchemistryjournal.com

Conjugated Aminoaromatic and Saturated Cyclic Amine Structural Motifs: A Research Perspective

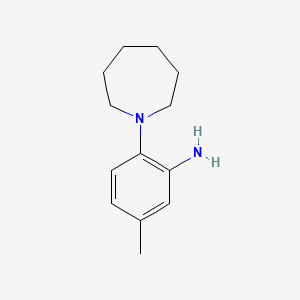

The structure of 2-(azepan-1-yl)-5-methylaniline incorporates two key motifs: a conjugated aminoaromatic system (the methylaniline portion) and a saturated cyclic amine (the azepane ring). The interplay between these distinct structural elements is a focal point of chemical research.

The aminoaromatic portion, an aniline (B41778) derivative, is a conjugated system where the amino group's lone pair of electrons can interact with the aromatic pi-system. This interaction influences the electron density of the aromatic ring, affecting its reactivity in various chemical transformations.

The azepane ring is a seven-membered saturated heterocyclic amine. Saturated heterocycles provide three-dimensional structure and conformational flexibility, which can be critical for molecular recognition at biological targets. The combination of a planar, aromatic system with a flexible, saturated ring creates a molecule with a unique topographical and electronic profile. Research into such combined motifs often explores how the saturated amine's basicity and nucleophilicity are modulated by the adjacent aromatic system, and conversely, how the bulky, flexible azepane group influences the properties of the aniline ring.

Current Research Trajectories in the Chemistry of this compound and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues are indicative of the scientific interest in this class of compounds. The CAS number for this compound is 946731-20-0. bldpharm.com

Research on analogous structures often focuses on their potential applications in medicinal chemistry and materials science. For instance, studies on compounds with similar pharmacophoric features, such as certain pyrrole (B145914) derivatives, are being investigated for their potential as antidepressant agents by targeting the serotonin (B10506) reuptake transporter (SERT). nih.gov The synthesis of such analogues often involves multi-step reaction sequences, including well-known organic reactions like the Stetter reaction, Paal-Knorr synthesis, and Vilsmeier-Haack formylation. nih.gov

Furthermore, research into other substituted anilines and heterocyclic amines continues to be a vibrant area. For example, the synthesis of 4-methylamino-2-phenylquinoline analogues and their evaluation for antiplasmodial activity highlights the ongoing search for new therapeutic agents. researchgate.net These studies often involve the chemical modification of a core scaffold to explore structure-activity relationships and optimize properties like efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net The conjugation of amino acids to various compounds is another strategy employed to potentially enhance pharmacological activities and improve target specificity. nih.gov

Properties of this compound

| Property | Value |

| CAS Number | 946731-20-0 bldpharm.com |

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-7-13(12(14)10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLPCAGRAZIKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemical Investigations of 2 Azepan 1 Yl 5 Methylaniline

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT can predict various molecular characteristics with a good balance of accuracy and computational cost. For 2-(azepan-1-yl)-5-methylaniline, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, would provide valuable information about its electronic nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the π-system of the benzene (B151609) ring and the nitrogen atom, due to the electron-donating nature of the amino and methyl groups. The LUMO, on the other hand, would likely be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack. Computational studies on related aniline derivatives support this distribution. nih.gov The HOMO-LUMO energy gap can be used to predict the molecule's behavior in various chemical reactions. mit.edu

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: These values are hypothetical and based on typical DFT calculations for similar aromatic amines.

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, which aligns well with the intuitive Lewis structure concept. wisc.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. materialsciencejournal.org

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | NPA Charge (e) |

| N (aniline) | -0.65 |

| C (attached to N) | +0.25 |

| N (azepane) | -0.50 |

| C (methyl) | -0.20 |

Note: These values are hypothetical and represent typical charge distributions in similar molecules.

Prediction of Reactivity Descriptors

DFT calculations can be used to determine various global reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals. Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The prediction of these descriptors for novel compounds is an active area of research, with machine learning models being developed to rapidly estimate them. chemrxiv.org

Computational Simulations of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, several types of reactions could be computationally investigated. For example, electrophilic aromatic substitution reactions on the aniline ring are expected to be a major reaction pathway. Computational modeling could predict the regioselectivity of such reactions, determining whether substitution is more likely to occur at the ortho, meta, or para positions relative to the amino and methyl groups.

Furthermore, reactions involving the azepane ring, such as ring-opening or functionalization, could be modeled. mdpi.com Computational studies on the reactions of similar amines, such as the reaction of 4-methyl aniline with hydroxyl radicals, have provided detailed mechanistic insights, including the identification of key products and the calculation of reaction rate coefficients. mdpi.comresearchgate.net Such studies can serve as a template for investigating the reactivity of this compound. The development of automated reaction mechanism generation tools is also advancing the ability to predict complex reaction networks for molecules like n-pentane, which shares structural motifs with the alkyl portions of the target molecule. nih.gov

Exploration of Nonlinear Optical (NLO) Properties through Computational Methods

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses. The presence of the electron-donating amino and methyl groups and the π-system of the benzene ring in this compound suggests that it may possess interesting NLO properties.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. acs.org Studies on aromatic amino acids and other amino-aromatic compounds have shown that the nature and position of substituents on the aromatic ring can significantly influence the NLO response. optica.orgresearchgate.netpku.edu.cnresearchgate.net By calculating the dipole moment, polarizability, and hyperpolarizability, computational models can screen potential NLO candidates before undertaking synthetic efforts. For this compound, the intramolecular charge transfer from the donor groups (amino and methyl) to the acceptor part of the molecule (the aromatic ring) upon excitation would be a key factor determining its NLO activity.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and material properties of a compound. For this compound, these interactions would be primarily driven by hydrogen bonds, van der Waals forces, and potential π-system interactions. Techniques such as Hirshfeld surface analysis on a theoretical or experimentally determined crystal structure would be invaluable in quantifying these contributions.

Hydrogen Bonding: The primary amine group (-NH2) on the aniline ring is a potent hydrogen bond donor. The nitrogen atom of this group, along with the nitrogen atom of the azepane ring, can act as hydrogen bond acceptors. This allows for the formation of various hydrogen bonding motifs, such as N-H···N and N-H···π interactions. In a hypothetical crystal lattice, it is conceivable that chains or dimeric structures would form, stabilized by these hydrogen bonds. For instance, the amine group of one molecule could donate a hydrogen to the azepane nitrogen of a neighboring molecule.

π-π Stacking: The presence of the methyl-substituted benzene ring suggests the possibility of π-π stacking interactions. These interactions would likely occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. The methyl group would influence the geometry and strength of this stacking. Computational studies on related methyl-substituted aromatic systems have shown that such substituents can modulate the stacking energy.

Hirshfeld Surface Analysis Analogy: Although a specific Hirshfeld analysis for this compound is not available, we can infer the likely distribution of intermolecular contacts by examining studies on similar molecules. For instance, in many aniline derivatives, H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms in the structure. This would be followed by C···H/H···C and N···H/H···N contacts, corresponding to van der Waals forces and hydrogen bonds, respectively.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~25-35% |

| N···H/H···N | ~10-15% |

| C···C | ~3-7% |

| Other (N···C, etc.) | ~1-3% |

This table is a theoretical projection based on data from analogous compounds and is intended for illustrative purposes in the absence of specific experimental data for this compound.

Further computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to accurately determine the optimized geometry of dimers and larger clusters of this compound and to quantify the energies of the various intermolecular interactions. Such studies would provide precise data on bond lengths, bond angles, and dihedral angles for the most stable intermolecular arrangements.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available spectroscopic data for the compound this compound. Despite its availability from commercial chemical suppliers, detailed experimental or theoretical spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, is not presently published.

This lack of information prevents a detailed structural elucidation and molecular fingerprinting of the compound as requested. The specific data required for a thorough analysis, such as proton and carbon-13 NMR chemical shifts, coupling constants, and infrared and Raman vibrational frequencies, are essential for a complete scientific report.

While the synthesis and characterization of related aromatic amines and aniline derivatives are documented in various research articles, this information cannot be extrapolated to accurately describe the unique spectroscopic properties of this compound. The specific arrangement of the azepane ring, the methyl group, and the aniline moiety creates a distinct electronic and structural environment that would be reflected in its spectroscopic signatures.

Therefore, without access to primary research data from the synthesis and analysis of this compound, any attempt to generate the requested detailed article on its spectroscopic characterization would be speculative and lack the required scientific accuracy and detailed research findings. Further empirical studies are necessary to determine the NMR and vibrational spectroscopic properties of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Azepan 1 Yl 5 Methylaniline

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy) for Chromophoric Analysis

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique for investigating the chromophoric system of a molecule. The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule.

The molecular structure of 2-(azepan-1-yl)-5-methylaniline incorporates an aniline (B41778) moiety, which constitutes the principal chromophore. The electronic spectrum of aniline and its derivatives is characterized by distinct absorption bands in the UV region. These bands primarily arise from π→π* transitions within the benzene (B151609) ring and n→π* transitions associated with the non-bonding electrons of the nitrogen atom.

In substituted anilines, the position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the electron-donating amino (-NH2) and methyl (-CH3) groups, along with the tertiary amine of the azepane ring, is expected to cause a bathochromic shift (red shift) of the absorption bands compared to unsubstituted benzene. This shift is due to the extension of the conjugated system and the electronic perturbation of the aromatic ring by the substituents.

While specific experimental data for this compound is not available in the cited literature, analysis of related compounds allows for a theoretical estimation of its absorption properties. For instance, studies on aniline and its simple alkylated derivatives show characteristic absorption peaks. researchgate.netacs.org Aniline itself typically exhibits a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. The introduction of alkyl groups and the auxochromic amino group can shift these peaks. researchgate.netresearchgate.net The n→π* transition of the aniline amino group is often observed as a shoulder or a distinct band at longer wavelengths. researchgate.net

Emission spectroscopy (fluorescence) would provide further insight into the excited state properties of the molecule. Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The quantum yield and lifetime of fluorescence are sensitive to the molecular structure and its environment.

Table 1: Typical UV-Vis Absorption Data for Aniline and Related Chromophores This table presents representative data for related compounds to illustrate the expected spectral regions for this compound.

| Compound | λmax (nm) (Transition) | Solvent |

| Aniline | ~230 (π→π), ~280 (π→π) | Ethanol |

| o-Toluidine | ~235 (π→π), ~285 (π→π) | Ethanol |

| N-Methylaniline | ~244 (π→π), ~294 (π→π) | Ethanol |

Data is generalized from typical values for substituted anilines.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular weight and the elucidation of elemental composition. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. algimed.com This high precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. uky.edu

For the compound this compound, the exact mass has been determined to be 204.16265 u. This experimentally measured mass is compared against the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (Carbon: 12.000000 u, Hydrogen: 1.007825 u, Nitrogen: 14.003074 u).

The molecular formula of this compound is C₁₃H₂₀N₂. The theoretical exact mass for this formula is calculated as: (13 * 12.000000) + (20 * 1.007825) + (2 * 14.003074) = 204.162998 u.

The extremely small difference between the measured mass and the theoretical mass, typically expressed in parts per million (ppm), confirms the elemental composition with a high degree of confidence. This capability is crucial for distinguishing between isomers or other compounds that might share the same nominal mass. The high mass accuracy provided by HRMS is a definitive method for confirming the identity of a synthesized compound and is a standard requirement in chemical research and pharmaceutical analysis. measurlabs.comthermofisher.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Theoretical Exact Mass (u) | 204.162998 |

| Measured Exact Mass (u) | 204.16265 thermofisher.com |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org This technique provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation and configuration. uky.edunih.gov

For this compound, an X-ray crystallographic analysis would yield a detailed model of its molecular architecture. Although specific crystallographic data for this compound has not been reported in the searched literature, the potential insights from such a study are significant. The analysis would reveal the precise conformation of the seven-membered azepane ring. Saturated seven-membered rings like azepane are flexible and can adopt several low-energy conformations, such as the chair, boat, or twist-chair forms. X-ray crystallography would identify the preferred conformation in the solid state.

Furthermore, the study would define the spatial relationship between the azepane ring and the 5-methylaniline substituent. This includes the torsion angles around the C-N bond connecting the two rings, which dictates their relative orientation. The planarity of the aniline portion of the molecule and any subtle deviations caused by crystal packing forces would also be determined.

In addition to intramolecular details, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. This includes identifying potential hydrogen bonds involving the primary amine group (-NH₂) and any π-stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions are fundamental to understanding the physical properties of the solid material.

Table 3: Potential Parameters from a Hypothetical X-ray Crystallographic Analysis This table outlines the type of data that would be obtained from an X-ray diffraction experiment on a suitable crystal of the title compound.

| Parameter Class | Specific Information Provided |

| Unit Cell Dimensions | a, b, c lattice parameters (Å); α, β, γ angles (°) |

| Space Group | Symmetry of the crystal lattice |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-H) (Å) |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, C-C-C) (°) |

| Torsion Angles | Dihedral angles defining molecular conformation (°) |

| Conformation | Shape of the azepane ring; relative orientation of the two rings |

| Intermolecular Interactions | Hydrogen bond distances and angles; π-stacking geometry |

Role of 2 Azepan 1 Yl 5 Methylaniline and Analogues in Contemporary Chemical Applications

Intermediates in Complex Organic Synthesis

The strategic placement of amino and alkyl substituents on the aniline (B41778) ring makes 2-(azepan-1-yl)-5-methylaniline and its analogs valuable intermediates in the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically relevant scaffolds. nih.govbeilstein-journals.orgresearchgate.net The inherent reactivity of the primary amino group allows for a variety of chemical transformations, including diazotization, acylation, and alkylation, paving the way for the introduction of diverse functional groups. acs.org

The ortho-disubstituted aniline framework present in these compounds is a key structural motif in many biologically active molecules. For instance, substituted anilines are crucial components in the synthesis of various pharmaceuticals. uva.nlmdpi.com The presence of the azepane ring can influence the conformational properties and lipophilicity of the final products, which are critical parameters in drug design.

Recent advancements in synthetic methodologies have highlighted the utility of substituted anilines in multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, enabling the efficient assembly of complex molecules from simple precursors. beilstein-journals.org While specific examples detailing the extensive use of this compound are not yet widespread in the literature, its structural features suggest significant potential as a building block in these modern synthetic strategies.

Precursors for Advanced Functional Materials

The unique electronic and structural characteristics of this compound and its analogs make them promising candidates for the development of novel functional materials with applications in electronics and materials science.

Application in Conducting Polymer Systems

Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with a wide range of applications. nih.gov The properties of PANI can be tuned by modifying the aniline monomer. The incorporation of substituents on the aniline ring, such as the azepanyl and methyl groups in this compound, can significantly impact the solubility, processability, and electronic properties of the resulting polymers.

Although the direct polymerization of this compound has not been extensively reported, studies on analogous ortho-substituted anilines have shown that such modifications can lead to polymers with improved solubility in common organic solvents, a crucial factor for their application in devices. nih.gov The azepane group, with its flexible seven-membered ring, could impart unique conformational and packing characteristics to the polymer chains, potentially influencing their conductivity and morphology.

Table 1: Potential Influence of Substituents on Polyaniline Properties

| Substituent Group | Potential Effect on Polymer Properties |

| Azepan-1-yl | Increased solubility, altered chain packing, potential for post-polymerization modification. |

| Methyl | Increased solubility, steric effects influencing polymer morphology. |

Incorporation into Organic Electronic Materials

The development of novel organic materials for electronic devices, such as organic light-emitting diodes (OLEDs), is a rapidly growing field. The molecular structure of this compound suggests its potential as a building block for such materials. The electron-donating nature of the amino and alkyl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules incorporating this fragment, which is a key aspect in the design of materials for OLEDs.

While specific studies on the incorporation of this compound into organic electronic materials are limited, the broader class of substituted anilines is frequently used in the synthesis of hole-transporting materials and emitters for OLEDs. The azepane moiety could provide a non-planar geometry, which can be beneficial in preventing intermolecular aggregation and improving the amorphous stability of thin films, leading to enhanced device performance and longevity.

Ligand Design in Catalysis

Stereoselective Synthesis Applications

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. While there are no specific reports on the use of chiral derivatives of this compound in stereoselective synthesis, the general structure of ortho-amino-N-alkylanilines provides a promising scaffold for the development of such ligands. rsc.orgnih.gov

By introducing chirality into the azepane ring or by attaching a chiral auxiliary to the primary amine, it is conceivable to create ligands that can induce high levels of stereoselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The proximity of the two nitrogen donors could allow for the formation of stable chelate complexes with metal catalysts, which is often a prerequisite for high enantioselectivity.

Tandem Catalytic Processes

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers significant advantages in terms of efficiency and sustainability. The design of ligands that can facilitate or even actively participate in multiple steps of a catalytic cycle is a key challenge in this field.

The dual-functionality of this compound analogs, possessing both a primary and a tertiary amine, could be exploited in the design of ligands for tandem reactions. researchgate.net For example, one nitrogen atom could bind to a metal center to catalyze a primary transformation, while the other amine could act as a Brønsted base or a nucleophilic catalyst to promote a subsequent reaction. This type of cooperative catalysis is a powerful strategy for the development of novel and efficient synthetic methodologies.

Emerging Research Directions and Unexplored Frontiers in 2 Azepan 1 Yl 5 Methylaniline Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted anilines and N-heterocycles is a cornerstone of organic and medicinal chemistry. researchgate.net Traditional methods, however, often rely on harsh conditions, stoichiometric reagents, and multi-step procedures that generate significant waste. The future of synthesizing molecules like 2-(azepan-1-yl)-5-methylaniline lies in the development of pathways that are not only efficient but also environmentally benign.

Research is now moving towards catalytic, one-pot, and multicomponent reactions that maximize atom economy. For instance, methods for the synthesis of meta-substituted anilines from acyclic precursors have been developed using three-component reactions, which offer a facile route from readily available reagents. rsc.org Similarly, gold-catalyzed domino reactions have been employed for the synthesis of other substituted anilines. rawdatalibrary.net The synthesis of azepane derivatives has been achieved through various catalytic methods, including copper(I)-catalyzed tandem amination/cyclization reactions and stereoselective piperidine (B6355638) ring expansions. nih.govrsc.org

Applying these principles to this compound could involve a convergent synthesis strategy. A potential sustainable approach might involve a catalytic cross-coupling reaction between 4-methyl-2-haloaniline and azepane, utilizing a recyclable, base-metal catalyst to replace traditional palladium or copper systems. Another frontier is the use of electrochemical synthesis, which can drive reactions using electricity as a "traceless" reagent, thereby minimizing chemical waste. researchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Routes

| Parameter | Traditional Approach (e.g., Buchwald-Hartwig) | Potential Sustainable Approach |

|---|---|---|

| Catalyst | Palladium-based complexes | Iron or Copper-based nanocatalysts |

| Solvent | Toluene (B28343), Dioxane | Water, Deep Eutectic Solvents (DES), or solvent-free |

| Reaction Type | Two-step sequence | One-pot tandem reaction or multicomponent reaction |

| Energy Input | High-temperature reflux | Microwave irradiation, sonication, or electrochemical potential |

| Waste Profile | Stoichiometric base, organic solvent waste | Catalytic, recyclable components, minimal solvent waste |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of chemical reactions, influenced by a multitude of variables, presents a significant challenge for traditional, intuition-based experimental design. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating discovery and enhancing efficiency. chemcopilot.commdpi.com These technologies can predict reaction outcomes, suggest optimal conditions, and even propose novel synthesis routes. eurekalert.orgacs.org

For this compound, ML models could be trained on vast datasets of known amination and cross-coupling reactions. nih.gov By inputting features of the reactants (e.g., electronic properties of the substituted aniline (B41778), steric bulk of the azepane), catalyst, solvent, and temperature, a neural network could predict the reaction yield with high accuracy. acs.org This predictive power allows chemists to perform in silico screening of thousands of potential reaction conditions, identifying the most promising candidates for experimental validation and significantly reducing the time and resources spent on trial-and-error. chemcopilot.com Furthermore, AI can assist in retrosynthesis, proposing novel and non-intuitive pathways to the target molecule.

Table 2: Potential Machine Learning Model Features for Synthesis Optimization

| Feature Category | Specific Descriptors for this compound Synthesis |

|---|---|

| Reactant Properties | Calculated electronic charge on the aniline nitrogen, Hammett parameters of the methyl group, steric parameters (e.g., Tolman cone angle) for the azepane ring. |

| Catalyst Properties | Type of metal center (Pd, Cu, Ni, Fe), ligand structure (e.g., bite angle, pKa), catalyst loading (mol%). |

| Solvent Properties | Dielectric constant, polarity index, boiling point, hydrogen bond donor/acceptor capacity. |

| Reaction Conditions | Temperature (°C), reaction time (hours), concentration of reactants (M), type and equivalents of base. |

| Output (Predicted) | Reaction yield (%), turnover number (TON), selectivity for the desired product. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard techniques like ¹H and ¹³C NMR are sufficient for routine structural confirmation, they provide a static picture of a molecule. However, molecules like this compound are inherently dynamic. The azepane ring undergoes rapid ring-flipping, and there is hindered rotation around the C-N bond connecting the two rings. Understanding these dynamic processes is crucial as they can influence the molecule's reactivity and interactions.

Advanced spectroscopic techniques are required to probe these phenomena. Variable Temperature NMR (VT-NMR) is a powerful tool for studying conformational dynamics. By lowering the temperature, it is possible to slow the ring-flipping of the azepane or the C-N bond rotation to the point where distinct signals for different conformers can be observed on the NMR timescale. From this data, the energy barriers (ΔG‡) for these processes can be calculated. Two-dimensional NMR techniques, such as Exchange Spectroscopy (EXSY), can directly map the chemical exchange between different conformational states. These experimental techniques provide critical data that complements and validates theoretical calculations.

Table 3: Advanced Spectroscopic Techniques for Probing Molecular Dynamics

| Technique | Dynamic Process in this compound | Information Obtained |

|---|---|---|

| Variable Temperature NMR (VT-NMR) | Azepane ring inversion; C(aryl)-N(azepane) bond rotation. | Coalescence temperature, rate of exchange, activation energy barrier (ΔG‡). |

| 2D Exchange Spectroscopy (EXSY) | Conformational exchange between different chair/boat forms of the azepane ring. | Identification of exchanging sites and measurement of exchange rates. |

| Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) | Through-space proximity of protons. | Determination of the preferred 3D conformation in solution. |

Theoretical Insights into Novel Reactivity Patterns

Computational chemistry provides a powerful lens for understanding and predicting chemical behavior at the molecular level. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound in detail. By calculating properties such as the molecular electrostatic potential (MEP) surface, researchers can visualize the electron-rich and electron-poor regions of the molecule.

For this compound, such calculations would likely show high electron density on the aniline nitrogen and specific positions on the aromatic ring, identifying them as likely sites for electrophilic attack. Conversely, the calculations can identify the most acidic protons for deprotonation. Beyond static properties, theoretical modeling can be used to map entire reaction pathways, calculating the transition state energies for potential reactions. This allows for the in silico exploration of novel reactivity, such as predicting the outcome of regioselective C-H functionalization or uncovering unexpected cyclization pathways under specific conditions. nih.gov This predictive capability guides experimental work, focusing efforts on reactions with a high theoretical probability of success.

Table 4: Application of Theoretical Methods to Predict Reactivity

| Theoretical Method | Property Calculated | Predicted Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (N-atom, aromatic ring) and electrophilic sites. |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energies and distributions | Predicts reactivity in pericyclic reactions and with various reagents. |

| Transition State Searching (e.g., QST2/3) | Activation energies (ΔE‡) | Determines kinetic feasibility of potential reaction pathways (e.g., electrophilic substitution). |

| Ab Initio Molecular Dynamics (AIMD) | Conformational energy landscape | Simulates dynamic behavior and conformational preferences over time. |

Q & A

Q. What synthetic strategies are effective for preparing 2-(azepan-1-yl)-5-methylaniline, and how can reaction conditions be optimized?

The synthesis typically involves coupling azepane with a substituted aniline precursor. For example, analogous compounds like 2-(4,5-dihydrooxazol-2-yl)-5-methylaniline are synthesized via nucleophilic substitution or cyclization reactions under basic conditions (e.g., KOH in ethanol at 80°C for 24 hours). Optimizing solvent polarity, temperature, and catalyst choice can improve yields. Purification via column chromatography (e.g., hexane/EtOAc gradients) is standard .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- H/C NMR : To confirm substituent positions and azepane ring integration (e.g., δ 1.4–1.8 ppm for azepane protons).

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- IR spectroscopy : To identify functional groups (e.g., N–H stretches at ~3400 cm).

Reference data from structurally similar compounds (e.g., 2-(4,5-dihydrooxazol-2-yl)-5-methylaniline) can guide interpretation .

Q. How does the azepane ring influence the compound’s solubility and stability?

The azepane moiety enhances solubility in polar aprotic solvents (e.g., DMSO, methanol) due to its cyclic amine structure. Stability studies under varying pH and temperature conditions (e.g., 25–80°C) should be conducted to assess degradation pathways. Accelerated stability testing via HPLC monitoring is recommended .

II. Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?

Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) evaluates binding affinities to enzymes or receptors. For example, azepane-containing derivatives exhibit interactions with 5'-aureostyrosyl-tRNA synthetase (binding energy: −7.7 kcal/mol), suggesting potential antimicrobial activity. Key parameters include grid box size, ligand flexibility, and scoring function selection .

Q. What experimental designs are suitable for assessing the compound’s in vitro cytotoxicity?

- Cell lines : Use human cancer lines (e.g., HepG2, MCF-7) and normal cells (e.g., HEK293) for selectivity evaluation.

- Assays : MTT or resazurin-based viability assays, with IC calculations via nonlinear regression.

- Controls : Include reference drugs (e.g., cisplatin) and solvent-only controls to validate specificity .

Q. How can structural modifications enhance the compound’s pharmacological profile?

- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO) to modulate electronic properties.

- Ring expansion : Replace azepane with larger heterocycles (e.g., azocane) to alter steric interactions.

- Prodrug strategies : Conjugate with ester or phosphate groups to improve bioavailability .

Q. How should contradictory data in binding affinity studies be resolved?

Discrepancies may arise from assay variability (e.g., fluorescence quenching in FP assays) or conformational flexibility. Validate results using orthogonal methods (e.g., SPR, ITC) and conduct meta-analyses of published datasets. Adjust docking parameters to account for protein flexibility .

Q. What computational tools are effective for predicting the compound’s ADMET properties?

- ADMET Prediction : Use QikProp (Schrödinger) or ADMETlab 2.0 to estimate permeability (Caco-2), metabolic stability (CYP450 inhibition), and toxicity (AMES test).

- Metabolism : Simulate phase I/II metabolism with MetaSite or GLORYx .

Q. How can regioselectivity challenges in functionalization be addressed?

- Directing groups : Temporarily install –B(OH) or –SiMe to guide electrophilic substitution.

- Transition metal catalysis : Use Pd or Ru catalysts for C–H activation at specific positions (e.g., ortho to the amine group) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.